

Literature review of 2-Chloro-6-methylquinoline and its analogs

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An In-depth Technical Guide to **2-Chloro-6-methylquinoline** and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Privileged Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.^{[1][2]} First isolated from coal tar, this versatile scaffold is present in numerous natural products, most notably the antimalarial alkaloid quinine.^{[1][3]} Its unique electronic properties and multiple sites for chemical modification have made it a "privileged scaffold" in drug discovery.^[1] Quinoline derivatives have been extensively investigated and developed into therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.^{[2][4][5]} The introduction of various functional groups onto the quinoline core significantly modulates the compound's pharmacological profile, allowing for the fine-tuning of its activity and specificity.^[1]

Within this broad class of compounds, **2-Chloro-6-methylquinoline** and its analogs have emerged as particularly valuable synthetic intermediates and potent biological agents. The presence of a reactive chloro group at the 2-position, combined with the methyl group at the 6-position, provides a unique combination of reactivity and lipophilicity that has been exploited to generate extensive libraries of novel compounds. This guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of **2-Chloro-6-methylquinoline** and its derivatives, aimed at researchers and scientists in drug development.

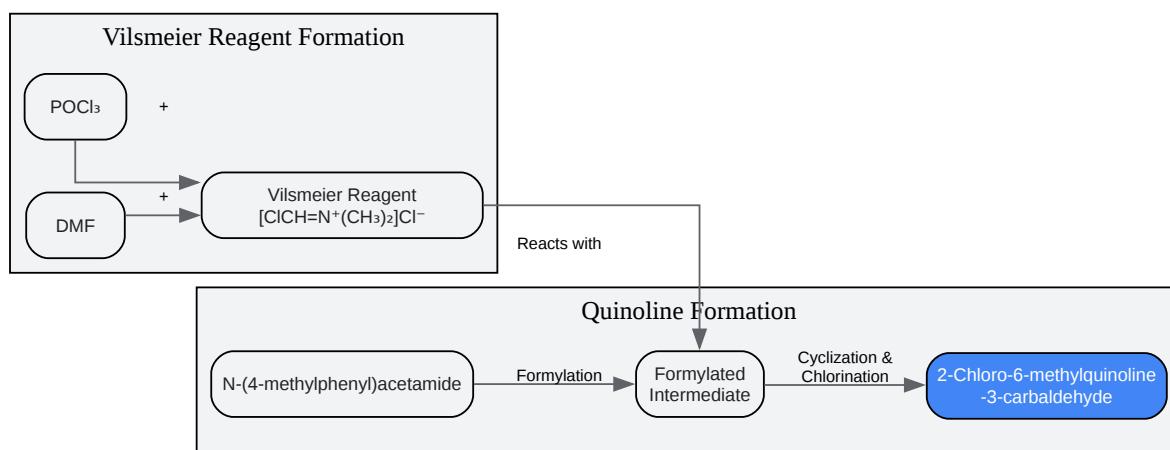
PART 1: Synthesis of 2-Chloro-6-methylquinoline and its Analogs

The synthetic accessibility of the 2-chloroquinoline core is crucial for the exploration of its derivatives. The Vilsmeier-Haack reaction is a powerful and widely used method for the one-pot synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[1][6]

Core Synthesis: The Vilsmeier-Haack Reaction

The reaction involves the formylation and cyclization of an N-arylacetamide using a Vilsmeier reagent, which is typically generated *in situ* from phosphoryl chloride (POCl_3) and a tertiary amide like N,N-dimethylformamide (DMF).[1] The acetanilide precursor dictates the substitution pattern on the benzene portion of the quinoline ring. For the synthesis of **2-Chloro-6-methylquinoline-3-carbaldehyde**, N-(4-methylphenyl)acetamide (N-(p-tolyl)acetamide) is the required starting material.[1]

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl_3 . This electrophilic species then formylates the acetanilide. Subsequent intramolecular cyclization, dehydration, and chlorination lead to the formation of the 2-chloro-3-formylquinoline product. The chloro group at the 2-position and the formyl group at the 3-position are introduced in a single, efficient process.



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Caption: Vilsmeier-Haack synthesis of **2-chloro-6-methylquinoline-3-carbaldehyde**.

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol describes a general procedure based on the Vilsmeier-Haack reaction.[\[1\]](#)

Materials:

- N-(4-methylphenyl)acetamide
- N,N-Dimethylformamide (DMF)
- Phosphoryl chloride (POCl_3)
- Crushed ice
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(4-methylphenyl)acetamide (1 equivalent) in DMF (3-4 equivalents).
- Vilsmeier Reagent Formation: Cool the solution in an ice bath to 0-5 °C. Add POCl_3 (3-4 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
- Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature for several hours (typically 4-10 hours), monitoring the

reaction progress by Thin Layer Chromatography (TLC).

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice. This will hydrolyze the excess POCl_3 and precipitate the product.
- **Neutralization & Extraction:** Stir the mixture until all the ice has melted. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The product will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it. Alternatively, the product can be extracted from the aqueous mixture using ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

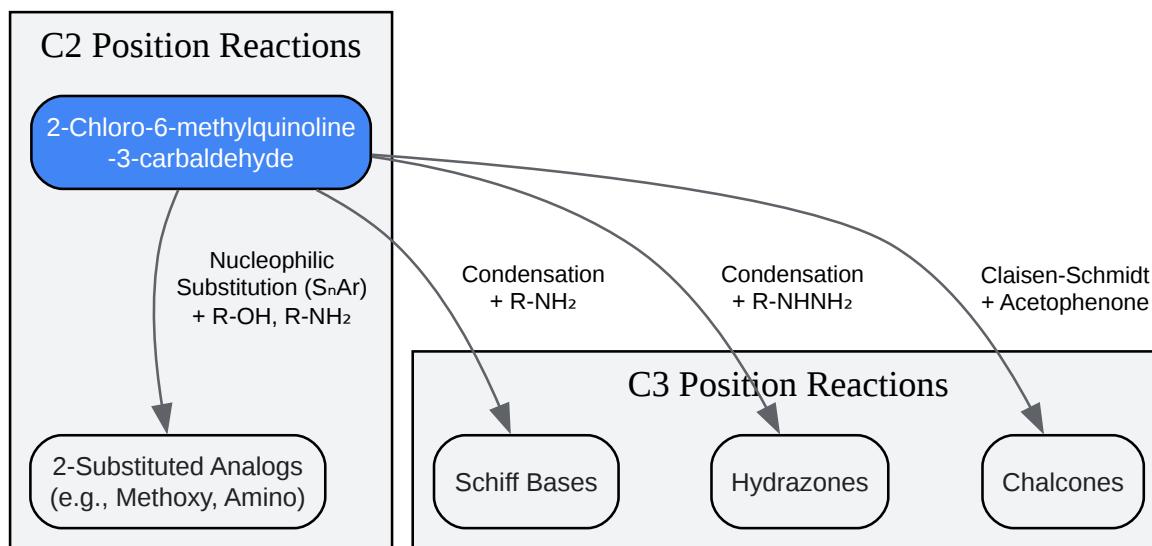
Causality and Insights: The use of excess DMF and POCl_3 ensures the complete conversion of the starting acetanilide. The controlled low-temperature addition of POCl_3 is critical to manage the exothermic reaction and prevent side product formation. The final heating step provides the necessary energy for the intramolecular cyclization to form the quinoline ring.

Synthesis of Analogs: Exploiting Reactive Handles

2-Chloro-6-methylquinoline and its 3-formyl derivative are versatile intermediates for creating a diverse range of analogs. The primary reactive sites are the C2-chloro group and the C3-formyl group.

- **Reactions at the C2-Position:** The chloro group is a good leaving group and can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of alkoxy, amino, and thioether functionalities.
- **Reactions at the C3-Formyl Group:** The aldehyde functionality is a gateway to numerous derivatives through condensation reactions.^[7]
 - **Schiff Bases:** Reaction with primary amines yields imines (Schiff bases).^[8]

- Hydrazones: Condensation with hydrazines or substituted hydrazides produces hydrazone derivatives, which are themselves a class of biologically active compounds.[9]
- Chalcones: Claisen-Schmidt condensation with acetophenones in the presence of a base affords chalcones (α,β -unsaturated ketones), which are important precursors for synthesizing other heterocyclic systems like pyrazoles.[7][10]



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Caption: Synthetic pathways for analogs of **2-chloro-6-methylquinoline-3-carbaldehyde**.

PART 2: Biological Activities and Structure-Activity Relationships

The modification of the **2-Chloro-6-methylquinoline** scaffold has led to the discovery of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Quinoline derivatives are well-established as a promising class of anticancer agents.[11][12] Analogs of **2-Chloro-6-methylquinoline** have shown cytotoxicity against a wide range of human cancer cell lines, including breast, neuroblastoma, colon, and lung cancer.[10][11][13]

The mechanisms of action are diverse and can include inhibition of key enzymes like topoisomerases, disruption of tubulin polymerization, and induction of apoptosis.[12] For instance, certain quinoline-chalcone hybrids have demonstrated potent antiproliferative activity by arresting the cell cycle at the G2/M phase and inducing apoptosis.[10] Hydrazide-hydrazone derivatives have also been shown to significantly reduce the viability of neuroblastoma cells and induce G1 cell cycle arrest.[13]

Structure-Activity Relationship (SAR) Insights:

- Substitution at C2: Replacing the chloro group with other functionalities can modulate activity. For example, some studies suggest that the chloro group itself is important for cytotoxicity.
- Substitution at C4: In related quinoline structures, the nature of the substituent at the C4 position is critical. Bulky groups on an anilino substituent at C4 have been shown to enhance antiproliferative activity.[14]
- Side Chains: The nature of the side chain, often introduced via the C3-formyl group, plays a crucial role. For quinoline-chalcone derivatives, substitutions on the phenyl ring of the chalcone moiety significantly impact potency.[10]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Quinoline-Chalcone Hybrid	MGC-803 (Gastric)	1.38	[10]
Quinoline-Chalcone Hybrid	HCT-116 (Colon)	5.34	[10]
Quinoline-Chalcone Hybrid	MCF-7 (Breast)	5.21	[10]
Hydrazide-Hydrazone Analog	SH-SY5Y (Neuroblastoma)	Micromolar Potency	[13]
Hydrazide-Hydrazone Analog	Kelly (Neuroblastoma)	Micromolar Potency	[13]
2-Arylquinoline Derivative	PC3 (Prostate)	31.37	[15]
2-Arylquinoline Derivative	HeLa (Cervical)	8.3	[15]

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. [\[16\]](#) Quinoline derivatives have long been a source of potent antibacterial agents, with the fluoroquinolones being a prime example.[\[3\]](#) Analogs of **2-Chloro-6-methylquinoline** have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[9\]](#)[\[17\]](#)[\[18\]](#)

Hydrazone derivatives, in particular, have been extensively studied for their antimicrobial potential.[\[9\]](#) The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[\[19\]](#)

Structure-Activity Relationship (SAR) Insights:

- The Quinoline Core: The quinoline nucleus itself is a key pharmacophore for antimicrobial activity.

- **Hydrazone Moiety (-C=N-NH-):** This functional group is often crucial for activity, likely due to its ability to chelate metal ions essential for enzymatic function or to form hydrogen bonds with target proteins.
- **Substituents:** Modifications on the aromatic rings of the quinoline or the hydrazone side chain can fine-tune the activity spectrum and potency. For example, the presence of halogen atoms can enhance antibacterial effects.[17]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound Class	Organism	MIC (µg/mL)	Reference
Quinoline Hydrazone	Escherichia coli	-	[9]
Quinoline Hydrazone	Staphylococcus aureus	-	[9]
Quinoline Hydrazone	Pseudomonas aeruginosa	-	[9]
Quinoline Hydrazone	Aspergillus niger	-	[9]
9-bromo substituted indolizinoquinoline	E. coli ATCC25922	2	[20]
9-bromo substituted indolizinoquinoline	S. pyrogens ATCC19615	2	[20]
6-amino-4-methyl-1H-quinoline-2-one deriv.	Bacillus cereus	3.12 - 50	[21]
6-amino-4-methyl-1H-quinoline-2-one deriv.	Staphylococcus aureus	3.12 - 50	[21]

Note: Specific MIC values for the **2-chloro-6-methylquinoline** hydrazones were not detailed in the abstract, but the study confirmed their activity against the listed organisms.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cancer and cardiovascular disorders. Several quinoline derivatives have been reported to possess anti-inflammatory properties.[2][22] The mechanism can involve the inhibition of pro-inflammatory cytokines like TNF- α and interleukins (e.g., IL-6).[23] For example, pyrano[3,2-c]quinoline analogs have shown promising results in inhibiting TNF- α and IL-6 production.[23] While specific studies on **2-Chloro-6-methylquinoline** are less common, related structures show that the quinoline scaffold is a viable starting point for developing novel anti-inflammatory agents.

PART 3: Detailed Experimental Protocols

The following protocols provide detailed, self-validating methodologies for key synthetic transformations discussed in this guide.

Protocol 2: Synthesis of a **2-Chloro-6-methylquinoline** Hydrazone Analog

This protocol describes the synthesis of a hydrazone derivative from **2-Chloro-6-methylquinoline**-3-carbaldehyde and a substituted hydrazide, a common strategy for generating biologically active analogs.[9]

Materials:

- **2-Chloro-6-methylquinoline**-3-carbaldehyde
- Substituted acyl hydrazide (e.g., isonicotinohydrazide)
- Absolute ethanol
- Glacial acetic acid (catalytic amount)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

- Dissolution: In a round-bottom flask, dissolve **2-Chloro-6-methylquinoline**-3-carbaldehyde (1 equivalent) in a suitable volume of absolute ethanol.

- **Addition of Hydrazide:** To this solution, add an equimolar amount (1 equivalent) of the selected substituted acyl hydrazide.
- **Catalysis:** Add a few drops of glacial acetic acid to catalyze the condensation reaction.
- **Reflux:** Equip the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress should be monitored by TLC.
- **Product Formation:** As the reaction proceeds, the hydrazone product will often precipitate from the hot ethanol solution.
- **Isolation:** After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the product can be obtained by reducing the solvent volume under reduced pressure and cooling the concentrated solution in an ice bath.
- **Washing and Drying:** Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven.
- **Characterization:** Confirm the structure of the synthesized hydrazone using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and mass spectrometry.

Trustworthiness and Validation: The protocol is self-validating through TLC monitoring, which shows the consumption of starting materials and the appearance of a new product spot. The identity and purity of the final product are definitively confirmed by comprehensive spectroscopic analysis, ensuring the reliability of the synthetic outcome.

Conclusion

2-Chloro-6-methylquinoline and its derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their straightforward synthesis, primarily via the robust Vilsmeier-Haack reaction, provides access to a core structure with multiple reactive handles for further chemical modification. The resulting analogs have demonstrated a broad spectrum of potent biological activities, with particularly promising results in the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies, though complex, have begun to elucidate the key structural features required for therapeutic efficacy. This guide provides a foundational understanding of the

chemistry and biology of these compounds, offering valuable insights and practical methodologies for researchers dedicated to the discovery and development of next-generation therapeutics.

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